2-(4-chlorophenoxy)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic organic compound that features a chlorophenoxy group, a cyclopropyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride.
Cyclopropylamine Addition: The intermediate is then reacted with cyclopropylamine under controlled conditions to form the N-cyclopropyl intermediate.
Thiophene Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenoxy and thiophene groups suggests potential interactions with hydrophobic pockets in proteins, while the cyclopropyl group may enhance binding affinity through steric effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-cyclopropylacetamide: Lacks the thiophene ring, which may reduce its biological activity.
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide: Lacks the chlorophenoxy group, which may affect its chemical reactivity and binding properties.
Uniqueness
The combination of the chlorophenoxy, cyclopropyl, and thiophene groups in 2-(4-chlorophenoxy)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide provides a unique structural framework that can interact with a variety of molecular targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-cyclopropyl-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c18-13-3-7-15(8-4-13)21-12-17(20)19(14-5-6-14)10-9-16-2-1-11-22-16/h1-4,7-8,11,14H,5-6,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGZUXQHSIKDNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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